

SYBR Green II compatibility with different electrophoresis buffers

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Compound of Interest

Compound Name: SYBR Green II (Ionic form)

Cat. No.: B12380428

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SYBR Green II Electrophoresis Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SYBR Green II for nucleic acid electrophoresis. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented in a clear question-and-answer format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: With which electrophoresis buffers is SYBR Green II compatible?

A1: SYBR Green II is compatible with common electrophoresis buffers such as Tris-borate-EDTA (TBE) and Tris-acetate-EDTA (TAE).[1][2][3] For optimal performance and stability of the staining solution, it is recommended to use a buffer with a pH between 7.5 and 8.0.[3][4][5][6] Staining solutions prepared in water are less stable and should be used within 24 hours.[3][4]

Q2: What is the recommended buffer for staining with SYBR Green II?

A2: TBE buffer at a pH of 8.0 is frequently recommended for diluting SYBR Green II for post-electrophoresis staining.[5][6] For non-denaturing gels and denaturing polyacrylamide-urea



gels, a 1:10,000 dilution in TBE is suggested. For denaturing agarose-formaldehyde gels, a 1:5,000 dilution in TBE is recommended.[4][5][6]

Q3: Can I use SYBR Green II in both agarose and polyacrylamide gels?

A3: Yes, SYBR Green II is a highly sensitive stain suitable for detecting RNA and single-stranded DNA (ssDNA) in both agarose and polyacrylamide gels.[6][7]

Q4: What is the detection sensitivity of SYBR Green II?

A4: SYBR Green II is significantly more sensitive than ethidium bromide.[4][5] It can detect as little as 100 pg of ssDNA or RNA per band in agarose or polyacrylamide gels using 254 nm epi-illumination.[5][8] With 300 nm transillumination, the detection limit is approximately 500 pg per band.[5][9]

Q5: Is SYBR Green II suitable for staining double-stranded DNA (dsDNA)?

A5: While SYBR Green II can bind to dsDNA, it exhibits a higher fluorescence quantum yield when bound to RNA and ssDNA.[4][6][10] For ultra-sensitive staining of dsDNA, SYBR Green I is the preferred reagent.[10][11]

Troubleshooting Guide Issue 1: Weak or No Fluorescence Signal

Q: My bands are very faint or not visible after staining with SYBR Green II. What could be the cause?

A: Several factors can contribute to a weak fluorescence signal. Consider the following troubleshooting steps:

- Incorrect Buffer pH: SYBR Green II staining is pH-sensitive. Ensure the pH of your staining buffer is between 7.5 and 8.0 for optimal fluorescence.[3][4][5][6]
- Improper Stain Dilution: Use the recommended dilution of SYBR Green II. For post-staining, a 1:10,000 dilution is generally recommended for non-denaturing gels, and 1:5,000 for denaturing gels.[4][5][6]



- Stain Degradation: SYBR Green II is sensitive to light.[12] Protect the stock solution and staining solutions from light. Also, repeated freeze-thaw cycles can decrease the stain's efficiency.[1][12]
- Insufficient Staining Time: The optimal staining time is typically 10-40 minutes for polyacrylamide gels and 20-40 minutes for agarose gels.[4][6] Thicker gels may require longer incubation times.
- Low Amount of Nucleic Acid: The amount of RNA or ssDNA in your sample may be below the detection limit of your imaging system.[13] Consider loading more sample or using a more sensitive imaging method.
- Old or Reused Buffer: Using old or repeatedly used electrophoresis or staining buffer can lead to reduced staining efficiency due to changes in pH or ion depletion.[1][12] Always use freshly prepared buffer for optimal results.[1]

Issue 2: High Background Fluorescence

Q: I am observing high background fluorescence on my gel, which makes it difficult to see the bands clearly. How can I reduce it?

A: High background is not a common issue with SYBR Green II due to its low intrinsic fluorescence.[4][5] However, if you encounter this problem, consider the following:

- Excessive Stain Concentration: While SYBR Green II has a low background, using a concentration that is too high may contribute to background noise. Ensure you are using the recommended dilution.
- No Destaining Required: One of the advantages of SYBR Green II is that a destaining step is not necessary.[4][5][6] If you are accustomed to protocols for other stains that require destaining, do not apply this step with SYBR Green II.
- Gel Quality: Ensure your agarose or polyacrylamide gel is of high quality and has solidified properly.

Issue 3: Dye Precipitation

Q: I noticed some precipitate in my staining solution. What should I do?



A: Dye precipitation can occur if the stock solution is not completely thawed and mixed before use.[1] To avoid this:

- Thaw Completely: Allow the SYBR Green II stock solution to warm to room temperature completely before use.[4]
- Mix Thoroughly: Vortex the stock solution briefly to ensure it is homogenous before making dilutions.[1]
- Use Appropriate Containers: Do not dilute or store SYBR Green II solutions in glass containers, as the dye can adsorb to glass surfaces.[4] Use polypropylene containers instead.[1][4]

Data Presentation

Table 1: SYBR Green II Performance and Compatibility

Parameter	TBE Buffer	TAE Buffer
Recommended pH	7.5 - 8.0[4][5][6]	7.5 - 8.0[3]
Post-Staining Dilution (Non- denaturing gel)	1:10,000[4][5][6]	1:10,000[2]
Post-Staining Dilution (Denaturing gel)	1:5,000[4][5][6]	Not specified, but compatible
Primary Application	High resolution of small DNA/RNA fragments (<2kb)	Better separation of large DNA/RNA fragments (>2kb) [14][15]
Downstream Applications	Borate can inhibit some enzymes (e.g., ligases)[15][16]	Generally preferred for DNA extraction and enzymatic reactions[15][16]

Experimental Protocols Protocol 1: Post-Electrophoresis Staining of RNA/ssDNA Gels



- Perform Electrophoresis: Run your agarose or polyacrylamide gel according to your standard protocol using either TBE or TAE buffer.
- Prepare Staining Solution:
 - Allow the SYBR Green II stock solution (typically 10,000X in DMSO) to equilibrate to room temperature.[4]
 - Vortex the stock solution briefly.
 - In a polypropylene container, dilute the SYBR Green II stock solution to a final concentration of 1X (1:10,000 for non-denaturing gels, 1:5,000 for denaturing agaroseformaldehyde gels) in fresh TBE or TAE buffer (pH 7.5-8.0).[4][5][6] Prepare enough solution to fully submerge the gel.
- Stain the Gel:
 - Carefully place the gel in the staining solution.
 - Protect the container from light by covering it with aluminum foil or placing it in a dark area.[4][6]
 - Agitate the gel gently on an orbital shaker for 20-40 minutes for agarose gels and 10-40 minutes for polyacrylamide gels at room temperature.[4][6]
- · Visualize the Gel:
 - No destaining is required.[4][5][6]
 - Visualize the gel on a UV transilluminator (300 nm) or for higher sensitivity, a 254 nm epiilluminator.[4][5][6] A blue-light transilluminator can also be used.[4]
 - Use a photographic filter suitable for SYBR Green fluorescence (emission maximum ~520 nm) for imaging.[4][5] Do not use filters designed for ethidium bromide.[4][5]

Protocol 2: In-Gel Staining (Pre-casting)

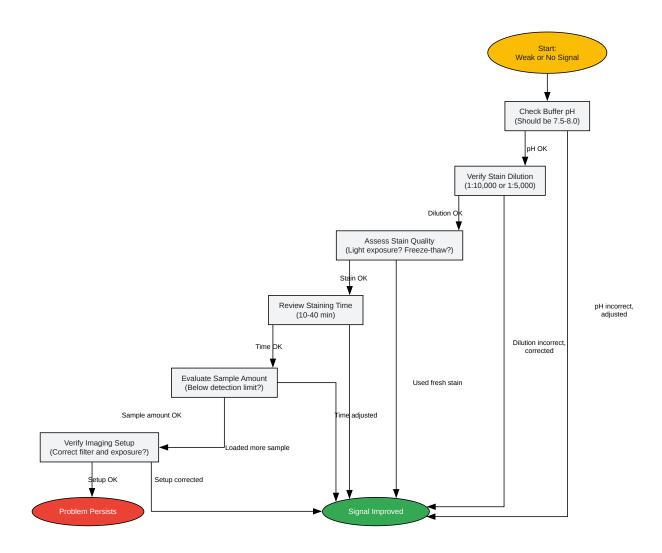


While post-staining is the recommended method for highest sensitivity with SYBR Green stains, in-gel staining is also possible.[1]

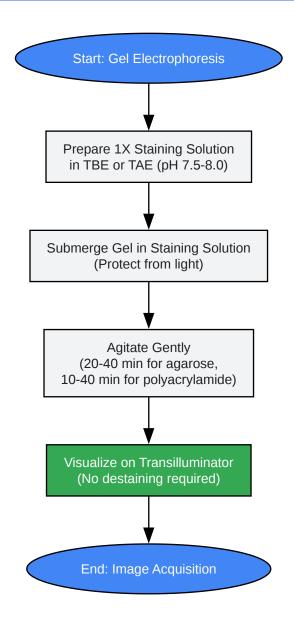
- Prepare Agarose Solution: Prepare your molten agarose solution in your desired electrophoresis buffer (TBE or TAE).
- Cool the Agarose: Let the agarose cool to approximately 60-70°C.
- Add SYBR Green II: Add SYBR Green II to the molten agarose to a final dilution of 1:10,000 and mix gently but thoroughly.[7] Avoid introducing air bubbles.
- Cast the Gel: Pour the agarose solution containing SYBR Green II into the gel casting tray and allow it to solidify.
- Perform Electrophoresis: Load your samples and run the gel as you normally would. The running buffer does not need to contain the dye.
- Visualize the Gel: After electrophoresis, visualize the gel directly on a transilluminator as described in the post-staining protocol.

Mandatory Visualizations









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